1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H16FN3O2 and its molecular weight is 373.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to "1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" have been synthesized and evaluated for their antibacterial activities. Notably, the synthesis of pyridonecarboxylic acids as antibacterial agents has been explored, showing that certain derivatives exhibit significant antibacterial potency, suggesting their potential for further biological study (Egawa et al., 1984). These findings underscore the relevance of naphthyridine derivatives in developing new antibacterial agents.
Cytotoxic Activity
Research has extended to evaluating the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These compounds have shown potent cytotoxicity against certain cancer cell lines, with some derivatives demonstrating significant inhibitory properties and potential as anticancer agents (Deady et al., 2005). This suggests the utility of naphthyridine derivatives in oncological research and therapy.
Anti-inflammatory and Anticancer Potential
Further studies have identified naphthyridine derivatives with dual anti-inflammatory and anticancer properties. One derivative, in particular, showed potent inhibition of pro-inflammatory cytokines and demonstrated cytotoxicity against several cancer cell lines, indicating its potential for dual therapeutic applications (Madaan et al., 2013). This dual functionality highlights the compound's relevance in both inflammation and cancer research.
Mechanism of Action
Target of Action
Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolized, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .
Result of Action
Similar compounds have been found to display full agonism of the cb1 receptor, resulting in cardiovascular and neurological effects .
Action Environment
It’s known that the rate of reaction can be influenced by the difference in electronegativity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVMHHUGQRAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.